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Compound of Interest

Compound Name: M2698

CAS No.: 1379545-95-5

Cat. No.: B608790

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of M2698, a potent

dual inhibitor of p70S6K and Akt, with other kinases. The information is intended to assist

researchers in evaluating the suitability of M2698 for their studies and to provide a transparent

overview of its off-target effects. The data presented is based on preclinical findings and is

crucial for understanding the compound's specificity and potential therapeutic applications.

Overview of M2698
M2698, also known as MSC2363318A, is an orally bioavailable, ATP-competitive inhibitor that

targets key components of the PI3K/Akt/mTOR (PAM) signaling pathway.[1][2] Dysregulation of

this pathway is a common event in various human cancers, making it a prime target for

therapeutic intervention.[3][4] M2698 was developed to dually inhibit p70S6K and Akt1/3, which

not only blocks a critical downstream effector of the PAM pathway but also circumvents the

compensatory feedback activation of Akt often seen with mTORC1 inhibitors.[1]
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The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and

potential for adverse effects. The cross-reactivity of M2698 was evaluated against a broad

panel of kinases to determine its selectivity.

Quantitative Analysis of Kinase Inhibition
In a comprehensive screen against 264 human kinases, M2698 demonstrated a high degree of

selectivity for its primary targets.[1][3] The half-maximal inhibitory concentration (IC50) values

were determined for the most potently inhibited kinases. The data reveals that M2698 is a

highly potent inhibitor of p70S6K, Akt1, and Akt3, with an IC50 of 1 nM for each.[2][3][4][5] A

limited number of other kinases were inhibited with IC50 values within a 10-fold range of the

primary targets.[1][3][4]

Target Kinase IC50 (nM) Fold-selectivity vs. p70S6K

p70S6K 1 1

Akt1 1 1

Akt3 1 1

MSK1 <10 <10

MSK2 <10 <10

PKG1a <10 <10

PKG1b <10 <10

PKA <10 <10

PrKX <10 <10

Table 1: In vitro inhibitory activity of M2698 against a panel of kinases. Data compiled from

studies where M2698 was screened against 264 kinases.[1][3][4] The six off-target kinases with

an IC50 within 10-fold of p70S6K are listed.

Signaling Pathway Context
M2698 is designed to inhibit the PI3K/Akt/mTOR (PAM) pathway, which is a central regulator of

cell growth, proliferation, and survival. The dual inhibition of p70S6K and Akt by M2698 is

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b608790/docs?utm_src=pdf-body#m2698-a-comparative-analysis-of-kinase-cross-reactivity
https://www.benchchem.com/product/b608790/docs?utm_src=pdf-body#m2698-a-comparative-analysis-of-kinase-cross-reactivity
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://e-century.us/files/ajcr/6/4/ajcr0025653.pdf
https://www.benchchem.com/product/b608790/docs?utm_src=pdf-body#m2698-a-comparative-analysis-of-kinase-cross-reactivity
https://www.medchemexpress.com/literature/m2698-is-an-orally-active-atp-competitive-selective-dual-p70s6k-and-akt-inhibitor.html
https://e-century.us/files/ajcr/6/4/ajcr0025653.pdf
https://pubmed.ncbi.nlm.nih.gov/27186432/
https://www.medchemexpress.com/m2698.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://e-century.us/files/ajcr/6/4/ajcr0025653.pdf
https://pubmed.ncbi.nlm.nih.gov/27186432/
https://www.benchchem.com/product/b608790/docs?utm_src=pdf-body#m2698-a-comparative-analysis-of-kinase-cross-reactivity
https://www.benchchem.com/product/b608790/docs?utm_src=pdf-body#m2698-a-comparative-analysis-of-kinase-cross-reactivity
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://e-century.us/files/ajcr/6/4/ajcr0025653.pdf
https://pubmed.ncbi.nlm.nih.gov/27186432/
https://www.benchchem.com/product/b608790/docs?utm_src=pdf-body#m2698-a-comparative-analysis-of-kinase-cross-reactivity
https://www.benchchem.com/product/b608790/docs?utm_src=pdf-body#m2698-a-comparative-analysis-of-kinase-cross-reactivity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608790?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


intended to provide a more complete blockade of this pathway compared to agents that target

a single component.

Receptor Tyrosine
Kinase (RTK)

PI3K

PIP3

PIP2 to

PIP2

PDK1

Akt

mTORC1

mTORC2

p70S6K

Ribosomal Protein S6

Cell Growth &
Proliferation

M2698

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608790?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: PI3K/Akt/mTOR signaling pathway with M2698 inhibition points.

Experimental Protocols
The kinase selectivity data presented in this guide was primarily generated using a radiometric

protein kinase assay.

Radiometric Protein Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of M2698 against a panel of

kinases.

Methodology:

M2698 was tested against a panel of 264 human kinases at a concentration of 1 µM to

determine the percentage of remaining kinase activity compared to a DMSO control.[1][3]

The assay directly measures the catalytic incorporation of radiolabeled phosphate (from

[γ-33P]ATP) onto a kinase-specific substrate.[1]

For the 17 most sensitive kinases identified in the initial screen, a dose-response curve was

generated to determine the precise IC50 value.[1][3]

The assays were performed according to the guidelines provided by Merck Millipore.[1][3]
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Caption: Workflow for a radiometric kinase inhibition assay.
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Conclusion
M2698 is a potent and highly selective dual inhibitor of p70S6K and Akt1/3.[1][3][6] While it

exhibits inhibitory activity against a small number of other kinases, this off-target activity occurs

at concentrations that are significantly higher than those required for the inhibition of its primary

targets. The focused activity of M2698 within the PAM pathway, combined with its ability to

overcome feedback loops, makes it a valuable tool for cancer research and a promising

candidate for further clinical investigation in cancers with PAM pathway dysregulation.[1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse
models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. e-century.us [e-century.us]

4. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse
models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

5. medchemexpress.com [medchemexpress.com]

6. Identification of Clinical Candidate M2698, a Dual p70S6K and Akt Inhibitor, for Treatment
of PAM Pathway-Altered Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [M2698: A Comparative Analysis of Kinase Cross-
Reactivity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608790/docs#m2698-a-comparative-analysis-of-
kinase-cross-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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